molecular formula C18H34O2 B14482132 Octadecane-8,11-dione CAS No. 65378-70-3

Octadecane-8,11-dione

Cat. No.: B14482132
CAS No.: 65378-70-3
M. Wt: 282.5 g/mol
InChI Key: ZQLQYQXUQVENIL-UHFFFAOYSA-N
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Description

Octadecane-8,11-dione (C₁₈H₃₄O₂) is an aliphatic diketone characterized by an 18-carbon chain with ketone groups at positions 8 and 11.

Properties

CAS No.

65378-70-3

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

octadecane-8,11-dione

InChI

InChI=1S/C18H34O2/c1-3-5-7-9-11-13-17(19)15-16-18(20)14-12-10-8-6-4-2/h3-16H2,1-2H3

InChI Key

ZQLQYQXUQVENIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CCC(=O)CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecane-8,11-dione can be achieved through several methods. One common approach involves the oxidation of octadecane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds through the formation of intermediate alcohols, which are further oxidized to yield the diketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as palladium or platinum can be employed to facilitate the oxidation of octadecane under controlled conditions. Additionally, continuous flow reactors may be utilized to optimize reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Octadecane-8,11-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction of the diketone can yield corresponding alcohols.

    Substitution: The ketone groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

    Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in the presence of suitable solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octadecane-8,11-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biological systems and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism by which Octadecane-8,11-dione exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, it may interact with enzymes and other molecular targets, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Octadecane-8,11-dione and Analogs

Compound Molecular Formula Functional Groups Structural Backbone Key Differences Source/Context
This compound C₁₈H₃₄O₂ Two ketones (C-8, C-11) Aliphatic chain Linear, no aromatic rings Hypothetical (based on name)
Benzoxantene-6,11-dione Varies¹ Diketone, hydroxyl, aryl Fused aromatic rings Rigid polycyclic framework Anticancer derivatives
(3β)-3-hydroxy-24-methylenelanost-8-ene-7,11-dione C₃₁H₄₈O₄ Diketone, hydroxyl, methylene Lanostane triterpenoid Steroidal skeleton, hydroxyl at C-15
1-Hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione C₁₆H₁₂O₅ Diketone, hydroxyl, methoxy Dibenzoxepin ring Oxygenated heterocycle Marine fungal metabolite
Paeonol (phenanthrofuran-10,11-dione) C₉H₁₀O₃ Diketone, cyclic ether Phenanthrofuran Compact fused ring system Synthetic/plant-derived
n-Octadecane C₁₈H₃₈ None (pure alkane) Aliphatic chain No functional groups Industrial chemical

¹Exact formula varies by substitution (e.g., benzoxantene derivatives in ).

Key Observations:
  • Backbone Flexibility: this compound’s linear aliphatic chain contrasts with rigid aromatic or steroidal backbones in analogs like benzoxantene-6,11-dione or lanostane triterpenoids . This flexibility may enhance membrane permeability but reduce target specificity.
  • However, it remains less polar than oxygenated analogs like dibenzoxepin derivatives .

Table 2: Antiproliferative and Bioactivity Profiles

Compound Cell Line Tested IC₅₀ (μM) Activity Notes Reference
Benzoacridine-5,6-dione MCF-7 5.4–47.99 Strong activity via DNA intercalation
Dibenzoxepin-6,11-dione HCT-15, Jurkat Inactive No cytotoxicity observed
Paeonol N/A N/A Known anti-inflammatory effects
This compound Not reported N/A Hypothetical: Limited data
Key Observations:
  • Mechanistic Diversity : Benzoacridine-5,6-dione derivatives exhibit potent antiproliferative activity (IC₅₀ 5.4–47.99 μM) via DNA intercalation or topoisomerase inhibition , whereas dibenzoxepin-6,11-dione lacks cytotoxicity despite structural similarities . This highlights the critical role of aromaticity and planar structures in DNA-targeted activity.
  • This compound Hypotheses : Its aliphatic diketone structure may limit direct DNA interaction but could modulate lipid-rich environments (e.g., cell membranes) or enzyme active sites requiring hydrophobic substrates.

Research Implications and Gaps

  • Synthetic Applications : The acid-catalyzed synthesis routes for benzoxantene-6,11-dione could be adapted for this compound derivatives.
  • Biological Screening : Prioritize assays targeting lipid metabolism or membrane-associated proteins, given its aliphatic nature.

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